molecular formula C7H10ClNO2 B1393654 1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride CAS No. 1291486-47-9

1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride

Cat. No. B1393654
M. Wt: 175.61 g/mol
InChI Key: NLMGIWPPOHBGLL-UHFFFAOYSA-N
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Description

1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride is a chemical compound with the CAS Number: 1291486-47-9. It has a molecular weight of 175.61 . This compound is used in diverse scientific research, with applications ranging from organic synthesis to drug discovery.


Molecular Structure Analysis

The molecular structure of 1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride is represented by the linear formula C7H10ClNO2 . The InChI code for this compound is 1S/C7H10ClNO2/c1-2-9-4-5(7(8)11)3-6(9)10/h5H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride include a molecular weight of 175.61 . The compound is stored at ambient temperature .

Scientific Research Applications

Potential Nootropic Agents

The synthesis of certain 2-oxopyrrolidines, including compounds related to 1-ethyl-5-oxopyrrolidine-3-carbonyl chloride, has been studied for their potential nootropic activity. This involves transforming various 2-oxopyrrolidines through a series of reactions to assess their nootropic effects (Valenta, Urban, Taimr, & Polívka, 1994).

Supramolecular Arrangements

Studies on analogues of 3-oxopyrrolidines have provided insights into the supramolecular arrangement influenced by weak intermolecular interactions like C-H⋯O/C-H⋯π. This research highlights the role of such interactions in controlling the conformation of molecules and constructing supramolecular assemblies, even in the absence of hydrogen bond donor and acceptor systems (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016).

Catalysis and Synthesis

1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride analogues have been used in various catalysis and synthesis processes. For instance, 1-ethyl-3-methylimidazolium acetate, a related compound, has been introduced as an effective organocatalyst for the cyanosilylation of carbonyl compounds with trimethylsilyl cyanide (Ullah, Chen, Zhang, Xing, Yang, Bao, & Ren, 2017).

Photoreaction Studies

Related compounds to 1-ethyl-5-oxopyrrolidine-3-carbonyl chloride have been studied in the context of self-sensitized photoreactions. For example, a study on the rhodacyanine dye MKT 077, which shares structural similarities, highlighted its oxidation by self-sensitized singlet oxygen, leading to the production of carbonyl compounds (Kawakami, Suzuki, Kawai, Ogawa, & Shishido, 1998).

Safety And Hazards

1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride is labeled as an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-ethyl-5-oxopyrrolidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO2/c1-2-9-4-5(7(8)11)3-6(9)10/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMGIWPPOHBGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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